5-Amino-2'-deoxyuridine (monohydrochloride)
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Overview
Description
5-Amino-2’-deoxyuridine (monohydrochloride) is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2’-deoxyuridine (monohydrochloride) typically involves the modification of uridine derivativesThe final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production methods for 5-Amino-2’-deoxyuridine (monohydrochloride) are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2’-deoxyuridine (monohydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group at the 5-position can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of 5-Amino-2’-deoxyuridine, which can have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
5-Amino-2’-deoxyuridine (monohydrochloride) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 5-Amino-2’-deoxyuridine (monohydrochloride) involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and the eventual death of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-2’-deoxyuridine (monohydrochloride) include:
5-Iodo-2’-deoxyuridine: Another nucleoside analog with antiviral properties.
5-Fluoro-2’-deoxyuridine: Known for its use in cancer treatment.
2’-Deoxyuridine: A precursor in the synthesis of various nucleoside analogs.
Uniqueness
5-Amino-2’-deoxyuridine (monohydrochloride) is unique due to its specific amino group at the 5-position, which imparts distinct biological activities. This modification allows it to interact differently with enzymes and other molecular targets compared to other nucleoside analogs .
Properties
Molecular Formula |
C9H14ClN3O5 |
---|---|
Molecular Weight |
279.68 g/mol |
IUPAC Name |
5-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H13N3O5.ClH/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7;/h2,5-7,13-14H,1,3,10H2,(H,11,15,16);1H/t5-,6-,7-;/m1./s1 |
InChI Key |
RGACLPLUQKOHFJ-RYLOHDEPSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)N)CO)O.Cl |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)N)CO)O.Cl |
Origin of Product |
United States |
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